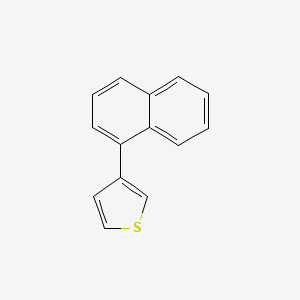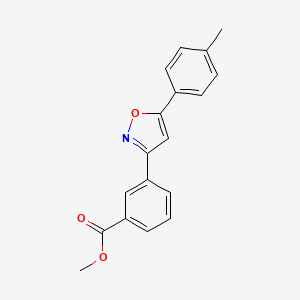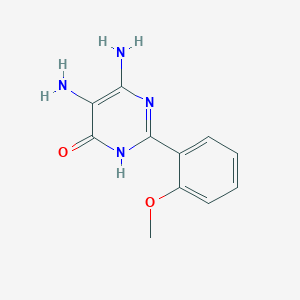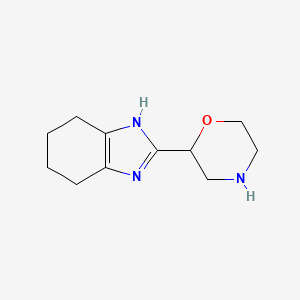
6-Bromo-4-hydroxy-3-nitroquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-hydroxy-3-nitroquinolin-2(1H)-one is a heterocyclic compound that belongs to the carbostyril family It is characterized by the presence of a bromine atom at the 6th position, a hydroxyl group at the 4th position, and a nitro group at the 3rd position on the carbostyril ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-hydroxy-3-nitroquinolin-2(1H)-one typically involves the bromination of 4-hydroxy-3-nitrocarbostyril. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in a polar solvent such as acetic acid or water, under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the precursor compound is treated with bromine in the presence of a catalyst to ensure high yield and purity. The reaction mixture is then purified through crystallization or chromatography techniques to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium azide or thiourea in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Major Products:
Oxidation: 6-Bromo-3-nitro-4-quinolinone.
Reduction: 6-Bromo-4-hydroxy-3-aminocarbostyril.
Substitution: 6-Amino-4-hydroxy-3-nitrocarbostyril.
Wissenschaftliche Forschungsanwendungen
6-Bromo-4-hydroxy-3-nitroquinolin-2(1H)-one has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-4-hydroxy-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and hydroxyl group also contribute to the compound’s reactivity and binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C9H5BrN2O4 |
|---|---|
Molekulargewicht |
285.05 g/mol |
IUPAC-Name |
6-bromo-4-hydroxy-3-nitro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5BrN2O4/c10-4-1-2-6-5(3-4)8(13)7(12(15)16)9(14)11-6/h1-3H,(H2,11,13,14) |
InChI-Schlüssel |
OQYIEPWWRAFUNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)C(=C(C(=O)N2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



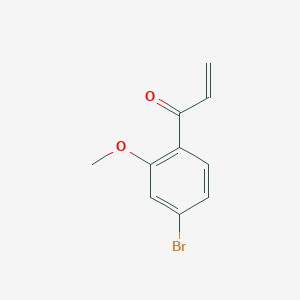
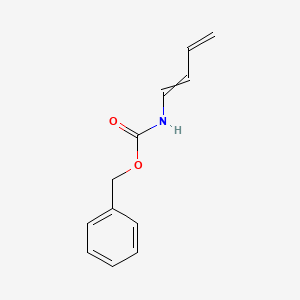
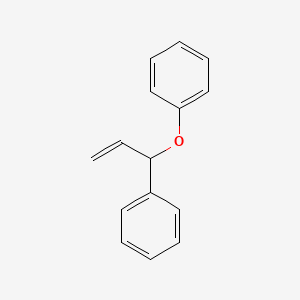

![Trans-6'-bromo-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-imine](/img/structure/B8534858.png)
